molecular formula C13H14N2O3 B1501119 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid CAS No. 1019354-66-5

3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid

Cat. No.: B1501119
CAS No.: 1019354-66-5
M. Wt: 246.26 g/mol
InChI Key: KSYBBYZYJNDEEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid” is C10H11BN2O3 . The InChI Code is 1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 218.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Renewable Building Blocks for Material Science

Research by Trejo-Machin et al. (2017) explores the use of phloretic acid, a compound structurally related to "3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid," as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to conventional phenol-based processes, offering a pathway toward environmentally friendly material production with applications in coatings, adhesives, and composites Trejo-Machin et al., 2017.

Synthesis of Antidepressant Drugs

Choi et al. (2010) reported on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the importance of chiral intermediates in the synthesis of antidepressant drugs. This study underscores the utility of biocatalysis in achieving high enantioselectivity for the production of chiral pharmaceuticals, suggesting potential applications for similar compounds in drug synthesis Choi et al., 2010.

Novel Opioid Antagonists

Lu et al. (2006) described the synthesis of novel opioid peptide-derived antagonists by replacing the N-terminal tyrosine residue with modified phenylpropanoic acid derivatives, demonstrating the potential of these compounds in the development of new therapeutic agents for pain management. This research illustrates the versatility of phenylpropanoic acid derivatives in medicinal chemistry Lu et al., 2006.

Properties

IUPAC Name

4-[N-(2-cyanoethyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-9-4-10-15(11-5-2-1-3-6-11)12(16)7-8-13(17)18/h1-3,5-6H,4,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYBBYZYJNDEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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